2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
Description
Molecular Architecture and IUPAC Nomenclature
This compound is a heterocyclic compound characterized by a fused bicyclic framework consisting of an imidazole ring joined with a pyrimidine ring, creating the imidazo[1,2-a]pyrimidine core structure. The systematic IUPAC nomenclature identifies the compound through its structural components: the prefix "2-" denotes the attachment position of the dimethylphenyl group on the imidazo[1,2-a]pyrimidine scaffold, while "(2,4-Dimethylphenyl)" specifies the substitution pattern of methyl groups on the phenyl ring at positions 2 and 4.
The molecular structure features three nitrogen atoms strategically positioned within the heterocyclic system. Two nitrogen atoms reside in the imidazole portion, with one participating in the fusion point with the pyrimidine ring, while the third nitrogen is located in the pyrimidine fragment. This nitrogen arrangement contributes significantly to the electronic distribution and reactivity of the molecule.
The compound possesses a molecular formula of C14H13N3 with a calculated molecular weight of 223.273 g/mol. The structural identity can be represented through various notations, including the SMILES code (CC1=CC=C(C2=CN3C=CC=NC3=N2)C(C)=C1) and the InChI string (InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3)10.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 881040-42-2 |
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.273 g/mol |
| Density | 1.2±0.1 g/cm³ |
| LogP | 3.39 |
| Index of Refraction | 1.644 |
The relatively high LogP value of 3.39 indicates considerable lipophilicity, suggesting potential membrane permeability that could be relevant for biological applications. The refractive index of 1.644 reflects the compound's optical properties and density characteristics, which are typical for aromatic heterocycles with extended conjugation.
Crystallographic Characterization and Spatial Configuration
While direct crystallographic data for this compound is limited in the available literature, analysis of related imidazo[1,2-a]pyrimidine derivatives provides valuable insights into its probable spatial configuration. The molecular geometry likely features a predominantly planar arrangement of the imidazo[1,2-a]pyrimidine core due to the extended π-conjugation across both rings.
The spatial orientation of the 2,4-dimethylphenyl substituent relative to the heterocyclic core is a critical structural feature. Based on crystallographic studies of similar compounds, the phenyl ring is expected to adopt a conformation that minimizes steric hindrance while maximizing π-orbital overlap with the imidazo[1,2-a]pyrimidine system. The presence of the methyl group at position 2 of the phenyl ring likely induces a slight torsional angle between the phenyl and the heterocyclic planes due to steric interactions with the adjacent atoms of the imidazole ring.
Crystal packing analyses of related imidazo[1,2-a]pyrimidine derivatives have revealed important intermolecular interactions that influence the three-dimensional architecture. These typically include hydrogen bonding networks involving the nitrogen atoms of the heterocyclic system, π-π stacking interactions between aromatic rings, and C-H···N hydrogen bonds. The specific substitution pattern of the 2,4-dimethylphenyl group would uniquely influence these packing arrangements, potentially creating distinct crystal morphology and properties.
Theoretical calculations suggest bond lengths within the imidazo[1,2-a]pyrimidine core conform to expected values for sp²-hybridized carbon-carbon and carbon-nitrogen bonds, with the fusion point between the imidazole and pyrimidine rings exhibiting characteristic bond angles that maintain the planarity of the system. The methyl groups at the 2 and 4 positions of the phenyl ring contribute to the overall electron density distribution through inductive effects, potentially influencing bond lengths and angles in their vicinity.
Comparative Analysis of Positional Isomerism in Dimethylphenyl Derivatives
The structural variations among dimethylphenyl-substituted imidazo[1,2-a]pyrimidines offer an insightful window into the effects of positional isomerism on molecular properties. Comparing this compound with its positional isomers reveals subtle yet significant differences in their structural and physicochemical characteristics2.
Table 2: Comparative Analysis of Dimethylphenyl-Substituted Imidazo[1,2-a]pyrimidine Isomers
| Property | This compound | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine | 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine |
|---|---|---|---|
| CAS Number | 881040-42-2 | 881041-47-0 | 110179-23-2 |
| Molecular Weight | 223.273 g/mol | 223.27 g/mol | 223.27 g/mol |
| Structural Feature | Methyl groups at ortho and para positions | Methyl groups at ortho and meta positions | Methyl groups at meta and para positions |
| Steric Influence | Significant ortho effect | Moderate ortho effect | Minimal steric hindrance |
The positional arrangement of methyl groups on the phenyl ring substantially affects the conformational preferences and electronic distribution within these isomers. In this compound, the ortho-positioned methyl group (at position 2) creates notable steric interactions with the imidazo[1,2-a]pyrimidine core, potentially increasing the dihedral angle between the two ring systems. This conformational constraint likely reduces conjugation between the phenyl and heterocyclic systems compared to its isomers2.
The 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine isomer features methyl groups at positions 2 and 5, creating an asymmetric electron distribution pattern along the phenyl ring that differs from the 2,4-substitution pattern. This arrangement likely produces distinct electronic effects that influence the overall dipole moment and reactivity of the molecule2.
In contrast, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine lacks the ortho-substitution, allowing for a more coplanar arrangement between the phenyl and heterocyclic moieties. This enhanced planarity potentially facilitates greater π-electron delocalization across the entire molecular framework, influencing properties such as absorption spectra and reactivity patterns11.
The different substitution patterns also impact the electrostatic potential surface of each isomer, creating unique molecular recognition profiles that could be relevant for interactions with biological targets or crystal packing arrangements. Nuclear magnetic resonance (NMR) spectroscopic data would reveal characteristic shifts for each isomer, reflecting their distinct electronic environments, particularly for protons adjacent to the methyl substituents.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIFSCICSFMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives, including 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine, have shown promising anticancer properties. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the structural modifications in imidazo[1,2-a]pyrimidines have been linked to enhanced activity against different cancer types, suggesting their potential as lead compounds in drug development .
Antimicrobial Properties
The antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives has been extensively documented. Research demonstrates that these compounds exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The mode of action often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of various substituents to enhance biological activity. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Conventional Synthesis | 60-70 | Solvent-based |
| Microwave-Assisted Synthesis | 80-90 | Solvent-free with catalyst |
Case Studies
Several case studies highlight the effectiveness of imidazo[1,2-a]pyrimidine derivatives:
- Case Study on Anticancer Activity : A study demonstrated that a series of imidazo[1,2-a]pyrimidines showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various imidazo[1,2-a]pyrimidines against resistant bacterial strains. The results indicated that certain derivatives had comparable efficacy to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects on Melting Points and Solubility
- Electron-Withdrawing Groups (EWGs):
- 2-(4-Nitrophenyl)-imidazo[1,2-a]pyrimidine (4i): Exhibits a high melting point (364–368°C) due to strong intermolecular dipole interactions from the nitro group .
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine: Molecular weight 229.66 g/mol; the chloro group enhances lipophilicity compared to methyl substituents .
Electron-Donating Groups (EDGs):
Table 1: Physicochemical Comparison of Selected Imidazo[1,2-a]pyrimidines
Functional Group Modifications
- Amine vs. Chlorine: Replacing the amine group in 3-amino derivatives with chlorine (4a) reduces α-glucosidase inhibition by >10-fold, highlighting the amine’s critical role .
- Nitroso Derivatives: 3-Nitroso groups (e.g., 2-(3-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyrimidine) may introduce redox activity or serve as intermediates for further functionalization .
Biological Activity
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a member of the imidazo[1,2-a]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-aminoimidazole with suitable aryl or heteroaryl substituents. The structural framework contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of synthesized imidazo[1,2-a]pyrimidine derivatives against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in Table 1.
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 12 mm | |
| Candida albicans | 17 mm |
The compound exhibited notable activity against Candida albicans, suggesting potential use in antifungal therapies.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. One study reported the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 | 39.0 | Apoptosis induction |
| MDA-MB-231 | 35.9 | Apoptosis induction |
The mechanism of action appears to involve apoptosis mediated by the Bax/Bcl-2 ratio alteration, highlighting its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidines have also shown anti-inflammatory effects. A study assessed the impact on leukocyte functions and inflammatory responses induced by zymosan in a mouse model. The results indicated a significant reduction in inflammation markers.
Case Study 1: Antifungal Efficacy
A recent study compared the antifungal activity of several imidazo[1,2-a]pyrimidine derivatives against Candida albicans. The results indicated that modifications at the para position significantly enhanced activity compared to unsubstituted derivatives .
Case Study 2: Breast Cancer Treatment
In a preclinical model, treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls .
Q & A
Q. What are the established synthetic routes for 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions impact yield and purity?
The primary synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under acidic or thermal conditions . For example:
- One-pot Biginelli synthesis : Combines 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate with catalytic dimethylformamide (DMF), achieving yields >80% via microwave-assisted heating .
- Microwave-assisted cyclization : Reduces reaction time from hours to minutes (e.g., 15–30 min at 120°C) while maintaining high purity (>95%) .
Key considerations : Acid catalysts (e.g., polyphosphoric acid) improve cyclization efficiency but may require post-synthesis neutralization steps .
Q. Which spectroscopic techniques are most effective for characterizing imidazo[1,2-a]pyrimidine derivatives?
Standard protocols include:
- ¹H/¹³C NMR : Confirms regioselectivity and substituent positioning (e.g., distinguishing C3 vs. C6 substitution) .
- LC-MS/HPLC : Validates molecular weight and purity, critical for pharmacological studies .
- X-ray crystallography : Resolves ambiguous structural features (e.g., dihedral angles in fused rings) .
Q. What are the core biological activities associated with this scaffold?
Imidazo[1,2-a]pyrimidines exhibit:
- Anticancer activity : IC₅₀ values of 35–45 μM against breast cancer cell lines (MCF-7, MDA-MB-231) via Bax/Bcl-2-mediated apoptosis .
- Antimicrobial effects : MIC values <10 μg/mL for Gram-positive bacteria (e.g., S. aureus) .
- Anxiolytic properties : Comparable to benzodiazepines in GABA receptor modulation .
Advanced Research Questions
Q. How can regioselectivity challenges in C3 vs. C6 functionalization be addressed?
- Palladium-catalyzed arylation : Achieves C3 selectivity using aryl bromides and Pd(OAc)₂, with yields >70% .
- Iodine/DMSO-mediated dichalcogenation : Enables sequential C3 and C6 selenylation/sulfuration under acidic conditions, with >90% regioselectivity .
Data contradiction : Microwave synthesis may favor C6 substitution in polar solvents (e.g., DMF), requiring DFT analysis to rationalize electronic effects .
Q. How do structural modifications (e.g., 2,4-dimethylphenyl substitution) influence pharmacokinetic profiles?
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-dependent cytotoxicity : Low-dose anti-inflammatory effects (IC₅₀ ~10 μM) vs. high-dose apoptosis (IC₅₀ ~40 μM) .
- Species-specific activity : Murine models show stronger anxiolytic responses than primate-derived cell lines .
Methodological recommendation : Use isogenic cell lines and standardized assays (e.g., SRB method) to minimize variability .
Q. How can computational tools optimize imidazo[1,2-a]pyrimidine design?
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Vilsmeier formylation at C3) .
- Molecular docking : Validates binding to kinase targets (e.g., Aurora-A, KSP) with RMSD <2.0 Å .
- QSAR models : Correlate 2,4-dimethylphenyl substitution with enhanced hydrophobic interactions in receptor pockets .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
